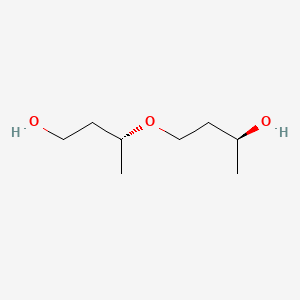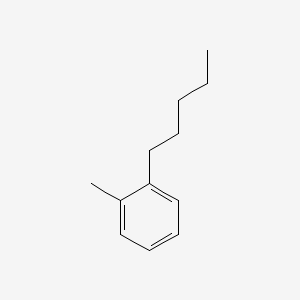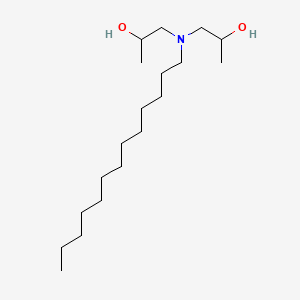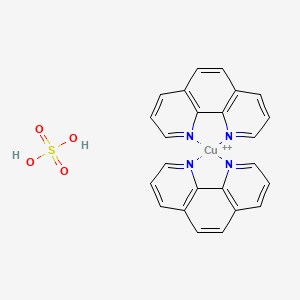
2-(1-Methylbutyl)-1,3,2-dioxaphosphepane 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methylbutyl)-1,3,2-dioxaphosphepane 2-oxide typically involves the cyclization of appropriate precursors containing phosphorus and oxygen. One common method involves the reaction of a phosphorus trichloride derivative with a diol, followed by oxidation to form the desired oxaphosphepane ring. The reaction conditions often require the use of a base to neutralize the hydrochloric acid formed during the reaction and an oxidizing agent to achieve the final oxidation step.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods can include the use of microreactor technology, which allows for precise control over reaction conditions and improved safety due to the small reaction volumes involved.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(1-Methylbutyl)-1,3,2-dioxaphosphepane 2-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation state phosphorus compounds.
Substitution: The phosphorus atom in the ring can undergo nucleophilic substitution reactions, where substituents on the phosphorus are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or neutral conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in a variety of substituted oxaphosphepanes.
Applications De Recherche Scientifique
2-(1-Methylbutyl)-1,3,2-dioxaphosphepane 2-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex phosphorus-containing compounds.
Biology: The compound can be used in the study of enzyme mechanisms involving phosphorus-containing substrates.
Industry: The compound can be used in the production of flame retardants, plasticizers, and other materials that benefit from the presence of phosphorus.
Mécanisme D'action
The mechanism by which 2-(1-Methylbutyl)-1,3,2-dioxaphosphepane 2-oxide exerts its effects involves interactions with molecular targets that contain nucleophilic sites. The phosphorus atom in the compound can form covalent bonds with nucleophiles, leading to the formation of stable adducts. This reactivity is particularly important in biological systems, where the compound can inhibit or modify the activity of enzymes that utilize phosphorus-containing substrates.
Comparaison Avec Des Composés Similaires
Phostams: These are phosphorus analogues of lactams and share similar ring structures with oxaphosphepanes.
Phostones: These compounds are phosphorus analogues of lactones and also contain phosphorus-oxygen ring systems.
Phostines: These are another class of phosphorus-containing heterocycles with similar chemical properties.
Uniqueness: 2-(1-Methylbutyl)-1,3,2-dioxaphosphepane 2-oxide is unique due to its specific ring structure and the presence of a 1-methylbutyl substituent. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other oxaphosphaheterocycles.
Propriétés
Numéro CAS |
118793-02-5 |
|---|---|
Formule moléculaire |
C9H19O3P |
Poids moléculaire |
206.22 g/mol |
Nom IUPAC |
2-pentan-2-yl-1,3,2λ5-dioxaphosphepane 2-oxide |
InChI |
InChI=1S/C9H19O3P/c1-3-6-9(2)13(10)11-7-4-5-8-12-13/h9H,3-8H2,1-2H3 |
Clé InChI |
ZALKOYILPIMMGT-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)P1(=O)OCCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


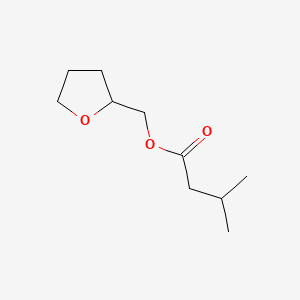




![1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine hydrochloride](/img/structure/B12652033.png)
